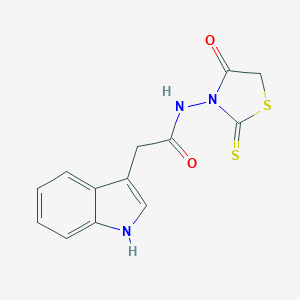
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine itself is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The indolylacetylamino group adds an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Vorbereitungsmethoden
The synthesis of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide typically involves the reaction of rhodanine with indolylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition disrupts the enzyme’s role in maintaining pH balance and ion transport, leading to therapeutic effects in conditions like glaucoma and cancer .
Vergleich Mit ähnlichen Verbindungen
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide can be compared with other rhodanine derivatives and indole-containing compounds:
Rhodanine-3-acetic acid: Similar in structure but lacks the indole moiety, making it less versatile in biological applications.
Indole-3-acetic acid: A plant hormone with different biological roles, primarily in plant growth regulation.
Rhodanine-3-propionic acid: Another rhodanine derivative with different side chains, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features of rhodanine and indole, providing a broad spectrum of chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1438-20-6 |
|---|---|
Molekularformel |
C13H11N3O2S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
InChI-Schlüssel |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















